8-Azaspiro[4.5]decane

Physicochemical profiling Drug design ADME prediction

8-Azaspiro[4.5]decane is a saturated bicyclic secondary amine that incorporates a nitrogen atom at the 8-position of a spiro[4.5]decane framework. With a molecular weight of 139.24 g/mol, zero rotatable bonds, and a topological polar surface area of 12 Ų , the scaffold provides a conformationally locked, three-dimensional architecture that projects the amine vector in a defined spatial orientation.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 176-64-7
Cat. No. B094499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decane
CAS176-64-7
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCNCC2
InChIInChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2
InChIKeyAXMNGEUJXLXFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaspiro[4.5]decane (CAS 176-64-7) – A Rigid Saturated Spirocyclic Secondary Amine Scaffold for Medicinal Chemistry Procurement


8-Azaspiro[4.5]decane is a saturated bicyclic secondary amine that incorporates a nitrogen atom at the 8-position of a spiro[4.5]decane framework. With a molecular weight of 139.24 g/mol, zero rotatable bonds, and a topological polar surface area of 12 Ų [1], the scaffold provides a conformationally locked, three-dimensional architecture that projects the amine vector in a defined spatial orientation. This rigid positioning is fundamentally distinct from flexible-chain amines and even from positional isomers within the azaspiro[4.5]decane family, directly influencing molecular recognition, physicochemical properties, and downstream synthetic utility [2].

Conformationally locked spirocyclic secondary amine scaffold for medicinal chemistry
Defined amine vector supports fragment-based drug discovery and 3D library design
Reported compatibility with engineered P450BM3 for chiral hydroxylated intermediate synthesis

Why 8-Azaspiro[4.5]decane Cannot Be Interchanged with 1-Azaspiro[4.5]decane, Simple Piperidine, or Other Cyclic Amine Isosteres


Although 8-azaspiro[4.5]decane shares the same molecular formula and ring sizes as its 1-aza positional isomer, relocating the nitrogen atom from the spiro-junction to the periphery alters both the electronic environment and the conformational presentation of the amine center. Predicted pKa and logP values differ measurably between the two isomers , affecting protonation state, membrane permeability, and metabolic susceptibility in ways that cannot be compensated by simple stoichiometric adjustment. Compared to flexible-chain secondary amines or even the monocyclic piperidine scaffold, the spirocyclic architecture eliminates rotational degrees of freedom, pre-organizing the amine for specific receptor or enzyme interactions and reducing the entropic penalty upon binding [1]. These differences mean that substituting 8-azaspiro[4.5]decane with a generic analog in a synthetic sequence or a biological assay will not reproduce its conformational, physicochemical, or reactivity profile, making it a non-fungible building block in medicinal chemistry.

This Product 8-Azaspiro[4.5]decane: predicted pKa ~11.17, XLogP3 ~2.3, 0 rotatable bonds
Potential Substitute 1-Azaspiro[4.5]decane: predicted pKa ~11.66, ACD/LogP ~2.44, 0 rotatable bonds
This Product Peripheral amine position creates distinct electronic and conformational profile
Potential Substitute Piperidine: flexible ring may not reproduce spirocyclic vector; different pKa and logP
Positional isomer and flexible amine analogs may shift physicochemical properties and target engagement; direct substitution may not transfer reported profiles.

Quantitative Differentiation Evidence for 8-Azaspiro[4.5]decane vs. Its Closest Analogs


Amine Basicity: 8-Azaspiro[4.5]decane is 0.49 pKa Units Less Basic than 1-Azaspiro[4.5]decane

The predicted pKa of the conjugate acid of 8-azaspiro[4.5]decane is 11.17 ± 0.20, compared to 11.66 ± 0.20 for the 1-aza positional isomer . This ΔpKa of approximately 0.5 units means that at physiological pH, the 8-aza isomer will be protonated to a slightly lesser extent, altering its hydrogen-bonding capability, solubility, and membrane permeability relative to the 1-aza isomer.

Amine Basicity
Cross-study comparable
ΔpKa = -0.49 (8-aza less basic)
Supports ionization-state context for permeability and off-target review
Predicted pKa 11.17 vs 11.66 for 1-aza isomer; ACD/Labs Percepta
Physicochemical profiling Drug design ADME prediction

Lipophilicity: 8-Azaspiro[4.5]decane Displays a Lower logP than Its 1-Aza Isomer

The computed logP (XLogP3) for 8-azaspiro[4.5]decane is 2.3 [1], whereas the ACD/LogP for 1-azaspiro[4.5]decane is 2.44 . Additionally, the experimentally derived CLogP for 8-azaspiro[4.5]decane is reported as 2.367 . This consistent ~0.1 log unit difference indicates that the 8-aza isomer is marginally less lipophilic than its 1-aza counterpart, which can translate into improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity
Cross-study comparable
ΔlogP ≈ -0.07 to -0.14 (8-aza less lipophilic)
May support metabolic stability and CYP liability screening context
XLogP3: 2.3 (8-aza); ACD/LogP: 2.44 (1-aza); PubChem and Enamine CLogP
Lipophilicity Drug-likeness Scaffold selection

Conformational Rigidity: 8-Azaspiro[4.5]decane Possesses Zero Rotatable Bonds Versus Flexible-Chain Secondary Amines

8-Azaspiro[4.5]decane has 0 rotatable bonds [1], a direct consequence of its spirocyclic architecture that locks both the cyclopentane and piperidine rings into a single rigid arrangement. In contrast, common acyclic secondary amines such as N-methylbutylamine possess multiple rotatable bonds (e.g., 3 rotatable bonds), and even simple piperidine has limited flexibility but can interconvert between chair conformations. The complete absence of rotatable bonds in 8-azaspiro[4.5]decane imposes a strict spatial orientation of the amine vector, reducing the entropic penalty upon binding to biological targets.

Conformational Rigidity
Class-level inference
0 rotatable bonds vs. flexible-chain amines
Spirocyclic lock pre-organizes amine vector; supports fragment-based library design
Cactvs 3.4.8.18; PubChem 2025. Data to verify for binding entropy reduction claims
Conformational analysis Fragment-based drug discovery Molecular recognition

Enantioselective C–H Oxidation: P450BM3 Variants Functionalize 8-Azaspiro[4.5]decane with High Enantioselectivity (~99% ee) for Late-Stage Derivatization

In a directed evolution study of P450BM3 (CYP102A1), 8-azaspiro[4.5]decane was demonstrated to undergo enantioselective C–H oxidation at unactivated positions, with select enzyme variants achieving up to 99% enantiomeric excess [1]. The same study benchmarked performance against several other cyclic amines including azepane, azocane, and 7-azabicyclo[2.2.1]heptane; however, specific yield and ee values for each individual substrate are reported in the supplementary information, which is behind a paywall.

Biocatalytic C–H Oxidation
Supporting evidence
Up to 99% e.e. with engineered P450BM3 variants
Positions scaffold for chiral spirocyclic amino alcohol synthesis
Li et al., Nature Synthesis 2022; specific yield/comparative data requires supplementary review
Biocatalysis Late-stage functionalization Chiral building blocks

Application Scenarios Where 8-Azaspiro[4.5]decane Delivers Differentiated Value


Fine-Tuning Amine Basicity in CNS Drug Candidates

When designing CNS-penetrant small molecules, the amine pKa is a critical determinant of brain permeation and target engagement. The 0.5-unit lower pKa of 8-azaspiro[4.5]decane relative to 1-azaspiro[4.5]decane provides medicinal chemists with a knob to reduce the fraction ionized at physiological pH, potentially improving passive blood-brain barrier penetration while maintaining sufficient basicity for target interaction.

Reducing Lipophilicity-Driven Off-Target Liability

The modestly lower logP of 8-azaspiro[4.5]decane compared to the 1-aza isomer can be exploited to decrease overall compound lipophilicity in lead optimization programs. Since elevated logP is associated with promiscuous binding, CYP inhibition, and poor metabolic stability [1], selecting the 8-aza scaffold over the 1-aza alternative may reduce these risks early in the design cycle.

Conformationally Constrained Fragment Libraries

The zero-rotatable-bond architecture of 8-azaspiro[4.5]decane makes it an ideal fragment for inclusion in 3D-enriched, sp³-rich screening libraries. Unlike flexible-chain amines that can adopt multiple low-energy conformations in solution, the spirocyclic lock ensures a single dominant conformation, simplifying hit validation and enabling rapid SAR expansion around a defined vector.

Biocatalytic Synthesis of Chiral Spirocyclic Intermediates

The engineered P450BM3 variants described in Li et al. (2022) are capable of selectively hydroxylating unactivated C–H bonds of 8-azaspiro[4.5]decane with high enantioselectivity . This opens a route to enantiopure spirocyclic amino alcohols that would be difficult to access via classical synthetic methods, supporting the preparation of novel building blocks for medicinal chemistry.

Application
Selection Property
Validation Focus
CNS drug candidate design
Lower predicted amine pKa
BBB permeation model context; target engagement assay review
Lipophilicity-driven liability reduction
Modestly lower computed logP
CYP inhibition and metabolic stability screening context
3D-enriched fragment libraries
Zero rotatable bonds; single dominant conformation
Conformational analysis and hit validation workflow
Chiral spirocyclic intermediate synthesis
P450BM3 substrate compatibility
Biocatalytic enantioselectivity and yield optimization review

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43 linked technical documents
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